6-Fluoropurine

説明

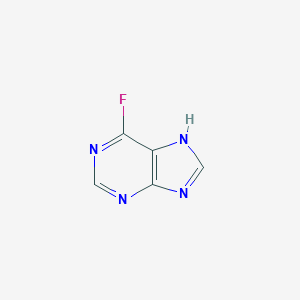

6-Fluoropurine, also known as this compound, is a useful research compound. Its molecular formula is C5H3FN4 and its molecular weight is 138.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

6-Fluoro-7H-purine, also known as 6-Fluoropurine, is a fluorinated purine that exhibits a diverse range of biological activities Fluorinated purines are known to interact with various enzymes and receptors involved in purine metabolism and signaling .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their physicochemical, metabolic, and biological properties . The presence of a fluoro group at the 6-position of the purine ring can confer advantageous changes to these properties .

Biochemical Pathways

This compound likely affects the purine salvage pathway, a crucial biochemical pathway involved in the recycling of purines

Pharmacokinetics

The presence of a fluoro group can generally enhance the metabolic stability of purine analogs , potentially impacting their bioavailability.

Result of Action

Fluorinated purines are known to exhibit a diverse range of biological activities .

生化学分析

Biochemical Properties

6-Fluoropurine interacts with various enzymes, proteins, and other biomolecules, conferring changes to their physicochemical, metabolic, and biological properties . The presence of a single fluoro group at the 6-position of a purine can influence the biochemical reactions in which it participates .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been shown to have anti-cancer properties . It is also known to have an effect on fungi including Bacillus subtillis, Aspergillus niger, and Candida tropicalis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

生物活性

6-Fluoropurine, a halogenated purine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the halogenation of purine derivatives. Various methods have been developed to achieve this, including nucleophilic substitution reactions. For instance, Liu et al. demonstrated that this compound nucleosides are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, showcasing their reactivity with various nucleophiles like amines and alcohols .

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. For example, a study indicated that certain 6-substituted purines demonstrated significant cytotoxicity against HL-60 leukemia cells, with mechanisms involving cell cycle arrest at the S-phase .

- Antifungal Properties : Research has identified the antifungal activity of this compound derivatives against multiple fungal strains. In a screening study, several novel derivatives were found to be effective against common fungal pathogens .

- Herbicidal Activity : Some derivatives of this compound have shown promising herbicidal properties, suggesting potential agricultural applications .

3.1 Anticancer Efficacy

A notable study evaluated a series of 2,6,9-trisubstituted purine derivatives, including this compound analogs. The findings revealed that these compounds exhibited selective cytotoxicity against seven different cancer cell lines, outperforming established chemotherapeutics like cisplatin in some cases. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

3.2 Antifungal Activity

In another investigation focusing on antifungal efficacy, researchers synthesized several 6-substituted purines and assessed their activity against three fungal strains. The results indicated that certain derivatives had significant antifungal effects, making them suitable candidates for further development as antifungal agents .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Key observations include:

- Substitution Patterns : Variations at the C-2 and C-6 positions significantly influence the potency and selectivity of these compounds against specific biological targets.

- Nucleophilic Reactivity : The presence of fluorine enhances nucleophilic reactivity in SNAr reactions, making this compound an attractive scaffold for further modifications .

5.1 Biological Activity Summary Table

科学的研究の応用

Antiviral Applications

6-Fluoropurine has been identified as a prodrug that can be metabolized into active antiviral agents within mammalian cells. The compound exhibits potent antiviral activity by being rapidly converted by adenosine deaminase into its active form, which targets viral replication mechanisms.

- Mechanism of Action : The conversion process enhances the compound's solubility and bioavailability, making it a promising candidate for antiviral drug development. Studies indicate that this compound can effectively inhibit viral infections by interfering with nucleic acid synthesis, which is crucial for viral replication .

Antifungal Activity

Recent research has highlighted the antifungal properties of this compound derivatives. A study synthesized various 6-substituted purines, including this compound, and evaluated their antifungal activities against several strains.

- Findings : Among the synthesized compounds, several derivatives demonstrated significant antifungal activity, suggesting that modifications to the 6-position can enhance efficacy against fungal pathogens. Notably, six new derivatives were identified as active against three fungal strains, indicating potential for further development as antifungal agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting cancer cell lines through modulation of signaling pathways.

- Smoothened Antagonists : A derivative of this compound was tested as a Smoothened (SMO) antagonist in cancer models. Results showed that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells more effectively than traditional treatments like vismodegib .

Case Study: In Vitro and In Vivo Efficacy

- In Vitro Studies : The compound exhibited selective cytotoxicity towards cancer cells, leading to cell cycle arrest and apoptosis. Quantitative Real-Time PCR analyses confirmed the downregulation of key genes involved in tumor progression.

- In Vivo Studies : In mouse models, the compound significantly reduced tumor relapse and metastasis, showcasing its potential as a therapeutic agent in oncology.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical pathways that allow for structural modifications to enhance biological activity.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 2-Fluoro-6-chloropurine | Diazotization from 2-amino-6-chloropurine | 64% | Antifungal |

| 2-Hydroxyl-6-fluoropurine | Diazotization from 2-amino-6-chloropurine | 56% | Antifungal |

| SMO antagonist derivative | Multi-step synthesis | N/A | Anticancer |

化学反応の分析

SNAr Reactivity Profile

6-Fluoropurine nucleosides exhibit exceptional reactivity in SNAr displacements compared to other 6-halopurines (Cl, Br, I). Reactivity trends vary with nucleophile type and conditions:

-

Oxygen nucleophiles (e.g., MeOH) :

Reactivity order: F > Cl ≈ Br > I in MeOH/DBU/MeCN .

Kinetic studies showed this compound reacts >100× faster than 6-chloropurine in methanolysis . -

Sulfur nucleophiles (e.g., thioacetate) :

Reactivity order: F > Br > I > Cl in K⁺-SCOCH₃/DMSO .

this compound achieved full conversion with isopentylthiol/DBU/MeCN in <1 h, while 6-chloro required >24 h . -

Aliphatic amines (e.g., butylamine) :

Reactivity order: F > Br > Cl > I in BuNH₂/MeCN .

Second-order rate constants (k₂) for this compound were 4.7×10⁻³ M⁻¹s⁻¹ , vs. 1.1×10⁻³ M⁻¹s⁻¹ for 6-bromo .

Role of Trifluoroacetic Acid (TFA)

TFA eliminates induction periods and reverses reactivity trends in aromatic amine substitutions:

-

Without TFA :

Reactivity with aniline: I > Br > Cl ≫ F (70°C, MeCN) .

this compound showed a 6-h induction period , while 6-iodo had 50 min . -

With TFA (2 equiv) :

Reactivity order: F > I > Br > Cl (50°C, MeCN) .

Protonation at N7 (confirmed by 15N NMR upfield shifts of ~16 ppm) activates the substrate, accelerating this compound reactions by >10³-fold .

Comparative Reactivity with Sulfonylpurines

6-(Alkylsulfonyl)purines surpass this compound in some SNAr reactions:

| Nucleophile | Relative Reactivity (6-F vs. 6-SO₂R) |

|---|---|

| MeOH/DBU/MeCN | 6-SO₂R 1.5× faster |

| iPentSH/DBU/MeCN | 6-SO₂R 3× faster |

| Aniline/TFA/MeCN | 6-SO₂R 2× faster |

Mechanistic Insights

-

N7 Protonation : TFA protonation at N7 (vs. N1/N3) was confirmed via 15N NMR, increasing electrophilicity at C6 .

-

Leaving Group Effects : Fluoride’s high electronegativity enhances ring activation but reduces leaving ability. TFA compensates by stabilizing transition states .

-

Solvent Impact : DMSO increased this compound’s reactivity with thioacetate by 40% versus MeCN .

特性

IUPAC Name |

6-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVOKWMIRXXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163865 | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-89-3 | |

| Record name | 6-Fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。